5-bromo-N,4-dimethyl-1,3-thiazol-2-amine
Overview
Description
“5-bromo-N,4-dimethyl-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H7BrN2S . The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Heterocyclic Amines in Cancer Research
Food-derived Heterocyclic Amines and Breast Cancer
- Epidemiologic and experimental evidence suggests dietary factors influence the incidence of mammary gland cancer, with food-derived heterocyclic amines (HAs) implicated as etiological agents. HAs, formed in meats cooked by ordinary methods, have been shown to cause mammary gland cancer in rats through chronic dietary administration. Human exposure and metabolic activation of HAs through cooked meats consumption imply potential etiological roles in human breast cancer, necessitating further experimental studies on dietary interactions and mammary carcinogenesis (Snyderwine, 1994).
Synthetic Methodologies and Structural Properties
Synthesis of Thiazolidinones
- The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the reactivity of chloral with substituted anilines, showcasing the formation of various intermediates and products with potential biological applications. These findings underscore the versatility of thiazolidinones and related compounds in drug design and development (Issac & Tierney, 1996).
Environmental and Health Impacts of Brominated Compounds
Novel Brominated Flame Retardants
- A critical review highlights the occurrence and potential risks of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. The study emphasizes the need for more research on the occurrence, environmental fate, and toxicity of NBFRs due to their increasing application and detection in various environments (Zuiderveen, Slootweg, & de Boer, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds generally interact with their targets through various mechanisms, including donor-acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The rule of five, which describes molecular properties important for a drug’s pharmacokinetics in the human body, including their absorption, distribution, metabolism, and excretion (adme), is generally applicable .
Result of Action
Thiazole compounds generally have the potential to reset physiological systems differently, leading to various biological effects .
Properties
IUPAC Name |
5-bromo-N,4-dimethyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-3-4(6)9-5(7-2)8-3/h1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYYDCHMCLJPMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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